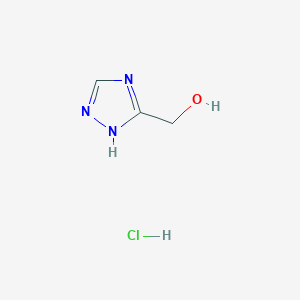

(1H-1,2,4-三唑-5-基)甲醇盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis and Biological Activities of New 1H-1,2,4-Triazole Alcohol Derivatives

The synthesis of 1H-1,2,4-triazole alcohol derivatives has been explored, particularly those containing a ferrocenyl moiety. In one study, fourteen new derivatives were synthesized, and an additional six compounds were unexpectedly produced when the hydroxyls of the title compounds were methylated by methanol . Another research effort synthesized eight new derivatives, with four unexpected compounds resulting from methanol methylation . These studies utilized techniques such as 1H NMR, 13C NMR, MS, and elemental analyses to confirm the structures of the new compounds .

Molecular Structure Analysis

The molecular structure of 1H-1,2,4-triazole alcohol derivatives has been characterized using various analytical techniques. For instance, the crystal structure of a triazole-thione derivative was elucidated, revealing dihedral angles between the chlorophenyl rings and the triazole ring, and demonstrating how the molecules are linked by hydrogen bonds in the crystal . Similarly, the structure of a triazene methanol solvate was determined, showing intermolecular hydrogen bonding and weak C—H⋯π interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these triazole derivatives often include condensation, chlorination, and esterification steps. For example, the preparation of (1H-1,2,4-triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate involved these reactions, with methanol used as a solvent for recrystallization . The reaction between carbohydrazide and acetylbenzofuran in the presence of hydrochloric acid yielded a triazole-carbohydrazide compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-1,2,4-triazole alcohol derivatives are closely related to their molecular structure and the presence of functional groups. The antifungal and plant growth regulatory activities of these compounds have been a focus of study, indicating potential applications in agriculture and medicine . The intermolecular interactions, such as hydrogen bonding and C—H⋯π interactions, play a significant role in the stability and solubility of these compounds .

科学研究应用

Anticancer Agents

- Field : Medicinal Chemistry

- Application : 1,2,4-triazole derivatives, including “(1H-1,2,4-triazol-5-yl)methanol hydrochloride”, have been synthesized and evaluated as potential anticancer agents .

- Methods : The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis. The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela, and A549 using MTT assay .

- Results : Compounds 7d, 7e, 10a, and 10d showed promising cytotoxic activity lower than 12 μM against the Hela cell line. Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

GABAA Receptor Agonists

- Field : Neuropharmacology

- Application : “(1H-1,2,4-triazol-5-yl)methanol hydrochloride” is used to synthesize GABAA receptor agonists at the α3 subunit .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this application were not provided in the source .

Acid Pump Antagonists

- Field : Medicinal Chemistry

- Application : “(1H-1,2,4-triazol-5-yl)methanol hydrochloride” is used to prepare heterocyclyl-substituted imidazo[1,2-a]pyridine acid pump antagonists .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this application were not provided in the source .

Inhibitors of Cancer Cell Lines

- Field : Medicinal Chemistry

- Application : Some 1,2,4-triazole derivatives have been synthesized and evaluated as potential inhibitors of MCF-7 and HCT-116 cancer cell lines .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM, compared with reference drug doxorubicin (19.7 and 22.6 µM, respectively) .

Antifungal Agents

- Field : Medicinal Chemistry

- Application : 1,2,4-triazole derivatives, including “(1H-1,2,4-triazol-5-yl)methanol hydrochloride”, have been synthesized and evaluated as potential antifungal agents .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The outcomes of this application were not provided in the source .

Antiviral Agents

- Field : Medicinal Chemistry

- Application : Some 1,2,4-triazole derivatives have been synthesized and evaluated as potential inhibitors of certain viruses .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : In vitro evaluation indicated that some of the derivatives exhibited potent inhibitory activities against certain viruses .

安全和危害

未来方向

The future directions for the research on “(1H-1,2,4-triazol-5-yl)methanol hydrochloride” and related compounds could involve further exploration of their potential as anticancer agents . Additionally, these compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

属性

IUPAC Name |

1H-1,2,4-triazol-5-ylmethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O.ClH/c7-1-3-4-2-5-6-3;/h2,7H,1H2,(H,4,5,6);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQFKFAOONICQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)CO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-1,2,4-triazol-5-yl)methanol hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B150722.png)